3-Ethynyl-1-methylpyrrolidine hydrochloride
Description
IUPAC Nomenclature and CAS Registry Analysis
The systematic nomenclature of 3-ethynyl-1-methylpyrrolidine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, providing a standardized method for identifying this specific chemical entity. The IUPAC name precisely describes the structural features: "this compound," where the pyrrolidine ring serves as the parent structure, with an ethynyl substituent at position 3 and a methyl group attached to the nitrogen atom at position 1. The hydrochloride designation indicates the presence of the chloride counterion, forming a salt with the protonated nitrogen center.
The Chemical Abstracts Service registry number 2241128-70-9 uniquely identifies this compound in chemical databases and literature. This CAS number ensures unambiguous identification across various chemical information systems and facilitates accurate communication in scientific literature. The systematic approach to nomenclature eliminates potential confusion with structural isomers, such as 2-ethynyl-1-methylpyrrolidine hydrochloride, which carries a different CAS number and represents a distinct chemical entity with the ethynyl group positioned at the 2-carbon rather than the 3-carbon of the pyrrolidine ring.
The nomenclature system also incorporates stereochemical considerations, although the specific compound under investigation does not exhibit defined stereochemistry in the available literature. The pyrrolidine ring system inherently possesses conformational flexibility, which influences the spatial arrangement of substituents and affects molecular recognition properties. The systematic naming convention provides essential information for synthetic chemists and researchers working with this compound, ensuring accurate identification and preventing misinterpretation of structural features.
Properties
IUPAC Name |
3-ethynyl-1-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7-4-5-8(2)6-7;/h1,7H,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUGQCEYPDADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-70-9 | |
| Record name | 3-ethynyl-1-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-methylpyrrolidine hydrochloride can be achieved through various synthetic routes. One common method involves the alkylation of 3-ethynylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) can be used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
3-Ethynyl-1-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
The following analysis compares 3-Ethynyl-1-methylpyrrolidine hydrochloride with structurally or functionally related hydrochlorides, focusing on molecular features and therapeutic relevance.
Structural Analogues




Key Observations:
- Pyrrolidine vs. Piperidine Rings : While 3-Ethynyl-1-methylpyrrolidine HCl and triprolidine HCl both feature nitrogen-containing rings, the latter’s piperidine structure (six-membered ring) may enhance metabolic stability compared to pyrrolidine’s smaller ring .
- This contrasts with ropinirole’s indole moiety, which facilitates π-π interactions in dopamine receptors .
- Therapeutic Scope: Unlike memantine HCl (adamantane-based) or chlorphenoxamine HCl (diphenylmethoxy), 3-Ethynyl-1-methylpyrrolidine HCl lacks bulky aromatic groups, suggesting divergent pharmacological pathways, possibly favoring kinase inhibition or neurotransmitter modulation .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, memantine HCl has a solubility of 100 mg/mL in water, while triprolidine HCl’s solubility is 50 mg/mL . The ethynyl group in 3-Ethynyl-1-methylpyrrolidine HCl may reduce hydrophilicity compared to ropinirole’s polar amide group .
- Bioavailability : Piperidine derivatives like triprolidine HCl exhibit higher oral bioavailability (>80%) due to ring flexibility, whereas pyrrolidine-based compounds may require structural optimization for enhanced absorption .
Biological Activity
3-Ethynyl-1-methylpyrrolidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound (CAS No. 2241128-70-9) is characterized by the presence of a pyrrolidine ring with an ethynyl substituent. This structural feature is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds in this class can act as partial agonists at nAChRs, which are implicated in various neurological functions and disorders .
Biological Activity Overview
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study screened various compounds against bacterial pathogens, identifying this compound as a promising candidate with significant activity against MRSA. The minimal inhibitory concentration (MIC) was determined to be ≤0.25 µg/mL, indicating strong efficacy compared to standard antibiotics .
- Neuropharmacological Studies : In investigations focusing on the modulation of nAChRs, this compound demonstrated partial agonist activity, which may contribute to its neuroprotective effects. This aligns with findings from similar compounds that enhance synaptic transmission and exhibit potential in treating neurodegenerative diseases .
- Cytotoxicity Assessment : Cytotoxicity tests on human embryonic kidney cells (HEK293) revealed that the compound did not induce significant cytotoxic effects at concentrations effective for antimicrobial activity. This suggests a favorable therapeutic index for further development .
Q & A
Q. Table 1: Reagents and Conditions
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethynyl (δ ~2.5–3.5 ppm for protons) and methyl group positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for biological assays) .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Airtight containers under inert gas (N₂/Ar), desiccated at –20°C .
- Hygroscopicity : The hydrochloride salt is hygroscopic; use anhydrous solvents during handling .
- Stability Tests : Monitor via periodic TLC or HPLC to detect hydrolysis or decomposition .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-substituted pyrrolidines in PubChem ).
- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Isotopic Labeling : ¹³C-labeling of the ethynyl group to confirm signal assignments .
Advanced: What computational strategies optimize reaction yields for scale-up synthesis?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to identify transition states and byproducts .
- Machine Learning : Train models on existing pyrrolidine synthesis data to predict optimal conditions (e.g., solvent, catalyst loading) .
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, stoichiometry) and minimize trial-and-error .
Advanced: How is the biological activity of this compound assessed in pharmacological studies?
Methodological Answer:
- Target Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for receptors (e.g., GPCRs) .
- In Vitro Models : Cell permeability tests (Caco-2 assays) and metabolic stability in liver microsomes .
- Toxicity Screening : MTT assays for cytotoxicity and hERG channel inhibition studies .
Advanced: What strategies mitigate challenges in achieving >99% purity for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Prep-HPLC : Gradient elution with C18 columns and 0.1% TFA in mobile phase .
- Ion-Exchange Chromatography : Separate hydrochloride salt from free base using Dowex resins .
Advanced: How can solubility issues in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
